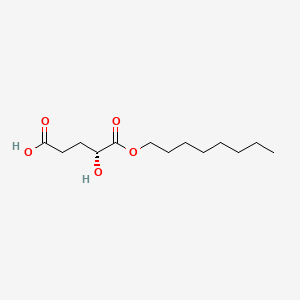
(2R)-Octyl-alpha-hydroxyglutarate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Octyl-2-Hydroxyglutarate typically involves the esterification of 2-Hydroxyglutarate with octanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of (2R)-Octyl-2-Hydroxyglutarate follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2R)-Octyl-2-Hydroxyglutarat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Umwandlung der Hydroxylgruppe in eine Carbonylgruppe.
Reduktion: Die Carbonylgruppe kann zurück zu einer Hydroxylgruppe reduziert werden.
Substitution: Die Estergruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Das Hauptprodukt ist das entsprechende Keton oder Aldehyd.
Reduktion: Das Hauptprodukt ist der Alkohol.
Substitution: Die Hauptprodukte sind die substituierten Ester.
Wissenschaftliche Forschungsanwendungen
(2R)-Octyl-2-Hydroxyglutarat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um Veresterungs- und Hydrolysereaktionen zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von 2-Hydroxyglutarat im Zellstoffwechsel und in der Signalübertragung zu untersuchen.
Medizin: Es wird in der Krebsforschung eingesetzt, um die Auswirkungen von IDH1- und IDH2-Mutationen auf zelluläre Prozesse zu untersuchen.
Industrie: Es wird zur Herstellung von Spezialchemikalien und Pharmazeutika verwendet
Wirkmechanismus
(2R)-Octyl-2-Hydroxyglutarat übt seine Wirkung aus, indem es α-Ketoglutarat-abhängige Dioxygenasen hemmt. Diese Enzyme sind an verschiedenen zellulären Prozessen beteiligt, darunter DNA-Reparatur und Histonmodifikation. Durch die Hemmung dieser Enzyme kann (2R)-Octyl-2-Hydroxyglutarat den Zellstoffwechsel und die Signalwege verändern, was zu Veränderungen im Zellwachstum und im Überleben führt .
Wirkmechanismus
(2R)-Octyl-2-Hydroxyglutarate exerts its effects by inhibiting α-ketoglutarate-dependent dioxygenases. These enzymes are involved in various cellular processes, including DNA repair and histone modification. By inhibiting these enzymes, (2R)-Octyl-2-Hydroxyglutarate can alter cellular metabolism and signaling pathways, leading to changes in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2S)-Octyl-2-Hydroxyglutarat: Das S-Isomer von 2-Hydroxyglutarat.
Octyl-2-Hydroxyglutarat: Die nicht-chirale Form der Verbindung.
(2R)-Octyl-2-Hydroxyglutarat-Natrium: Die Natriumsalzform der Verbindung
Einzigartigkeit
(2R)-Octyl-2-Hydroxyglutarat ist aufgrund seiner hohen zellulären Aufnahme und der spezifischen Hemmung von α-Ketoglutarat-abhängigen Dioxygenasen einzigartig. Dies macht es besonders nützlich bei der Untersuchung der Auswirkungen von IDH1- und IDH2-Mutationen in Krebszellen .
Eigenschaften
IUPAC Name |
(4R)-4-hydroxy-5-octoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOKTKSGUOCCM-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@@H](CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2R)-Octyl-2-HG exert its anti-tumor effect in myelodysplastic syndromes (MDS)?
A: (2R)-Octyl-2-HG, a cell-permeable derivative of R-2-hydroxyglutarate (R-2HG), exhibits anti-tumor activity in MDS primarily by inducing a form of programmed cell death called necroptosis. [] The research suggests that (2R)-Octyl-2-HG increases the expression of RIPK1, a key protein involved in the necroptosis pathway. [] This increased RIPK1 then interacts with caspase 8, leading to the phosphorylation of MLKL and ultimately resulting in necroptosis. [] The study also observed that this necroptosis occurs earlier than apoptosis in MDS cells treated with (2R)-Octyl-2-HG. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


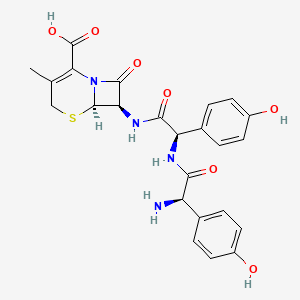
![[(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol](/img/structure/B570583.png)

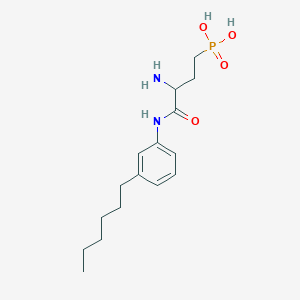
![2-[Acetyl(hydroxy)amino]butanoic acid](/img/structure/B570588.png)
![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl)oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B570590.png)
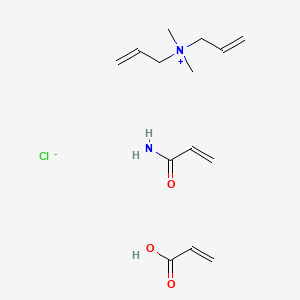
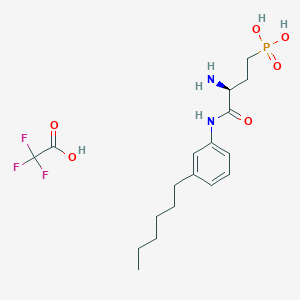
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B570600.png)
![4,7-Dihydro-4-oxo-2-[(triphenylmethyl)amino]-3H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde](/img/structure/B570602.png)
